molecular formula C12H16N2O2 B1270511 5-Amino-2-piperidin-1-yl-benzoic acid CAS No. 65989-46-0

5-Amino-2-piperidin-1-yl-benzoic acid

Cat. No.: B1270511
CAS No.: 65989-46-0
M. Wt: 220.27 g/mol
InChI Key: WCAYESUQYQHNMY-UHFFFAOYSA-N
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Description

5-Amino-2-piperidin-1-yl-benzoic acid (5-APB) is an organic compound that is widely used in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile synthetic building block for the synthesis of a wide range of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. 5-APB is also used as a research tool to investigate the physiological and biochemical effects of compounds in the body.

Scientific Research Applications

Applications in Synthesis and Material Science

Synthesis of Benzamide Derivatives and Crystal Structures : A study revealed the synthesis of benzamide derivatives, including those derived from substituted benzoic acids, with applications in identifying binding sites for allosteric modulators of the AMPA receptor. The synthesized benzamide derivatives demonstrated potential anti-fatigue effects, suggesting applications in fatigue management (Wu et al., 2014).

Applications in Corrosion Inhibition : Piperine derivatives, including those with a piperidin-1-yl group, were studied for their interaction with iron surfaces, indicating their potential as corrosion inhibitors. The study involved theoretical investigations using DFT and Monte Carlo dynamics, highlighting the role of these compounds in protecting materials against corrosion (Belghiti et al., 2018).

Enhancing Pharmaceutical Properties : The research into benzothiazole and oxadiazole derivatives, incorporating a piperidin-1-yl group, showcased the potential of these compounds in enhancing pharmaceutical properties like antibacterial and antifungal activities. These studies reveal the versatility of such compounds in contributing to different fields, including materials science and pharmacology (Shafi et al., 2021; Khalid et al., 2016).

Applications in Biological and Pharmaceutical Research

Role in GABA Receptors Modulation : Piperine derivatives, including those with a piperidin-1-yl moiety, were found to modulate GABA type A receptors. This finding highlights the potential therapeutic applications of these compounds in neurological disorders or as anxiolytics, contributing to the field of neuropharmacology (Schöffmann et al., 2014).

Anti-inflammatory Drug Development : The discovery of new benzimidazole piperidine and phenoxy pyridine derivatives showcased their potential as COX-2 inhibitors, contributing to the development of anti-inflammatory drugs with safer profiles. This research emphasizes the relevance of such compounds in creating more effective and safer therapeutic agents for inflammatory diseases (Burayk et al., 2022).

Safety and Hazards

The safety information available indicates that 5-Amino-2-piperidin-1-yl-benzoic acid may be an irritant .

Properties

IUPAC Name

5-amino-2-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAYESUQYQHNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355612
Record name 5-Amino-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65989-46-0
Record name 5-Amino-2-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65989-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-piperidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 150 ml piperidine. The temperature of the reaction was allowed to rise during the addition. After the addition was complete, the reaction was heated at reflux temperature for two hours. The hot reaction mixture was poured into ice water, made acid by the addition of concentrated HCl until precipitation of the product was complete and filtered. The filter cake was recrystallized from ethanol to give 30.4 grams 5-nitro-2-piperidinobenzoic acid. m.p. = 201°-203° C. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-piperidinobenzoic acid. m.p. = 232°-235° C.
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